molecular formula C9H7NO3 B1293875 6-Nitro-1-indanone CAS No. 24623-24-3

6-Nitro-1-indanone

Cat. No. B1293875
Key on ui cas rn: 24623-24-3
M. Wt: 177.16 g/mol
InChI Key: MLRACZPAMDFORH-UHFFFAOYSA-N
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Patent
US06221876B1

Procedure details

A solution of 6-nitro-1-indanone (18.9 g, 107 mmol) in methanol (300 mL) was cooled to 0° C. and sodium borohydride (4.04 g, 107 mmol) was added in several small portions. The reaction was then stirred overnight at 25° C. The solution was quenched at 0° C. with methanolic hydrochloric acid (200 mL), concentrated under reduced pressure, redissolved in dichloromethane, washed with water, and the organic layer reconcentrated to provide the crude alcohol as a brown solid which was used without further purification in Preparation 3.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[BH4-].[Na+]>CO>[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][CH:10]2[OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.04 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched at 0° C. with methanolic hydrochloric acid (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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